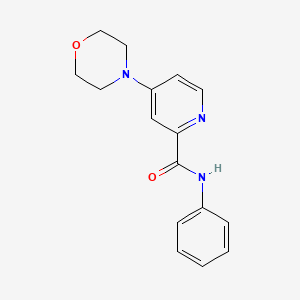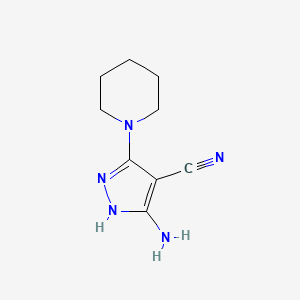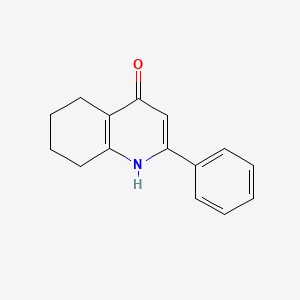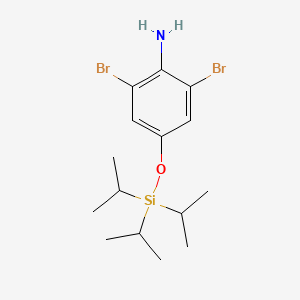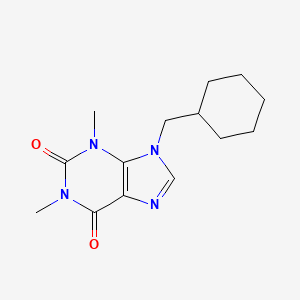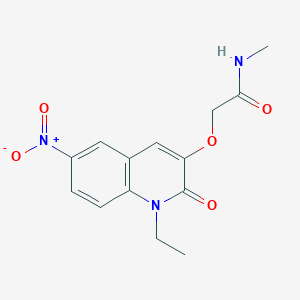
2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Esterification: The esterification of the quinoline derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid leads to the formation of the ethyl ester.
Amidation: The final step involves the amidation of the ethyl ester with N-methylamine to yield 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation reactions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, platinum or palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: Amino derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. It can also interfere with microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a nitro group and an amide linkage makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H15N3O5 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-(1-ethyl-6-nitro-2-oxoquinolin-3-yl)oxy-N-methylacetamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-16-11-5-4-10(17(20)21)6-9(11)7-12(14(16)19)22-8-13(18)15-2/h4-7H,3,8H2,1-2H3,(H,15,18) |
InChI Key |
LFXRWMYSIINRGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)OCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
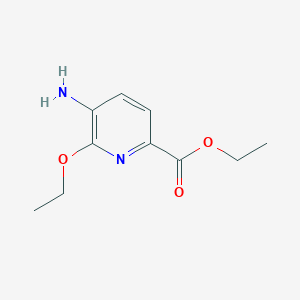

![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
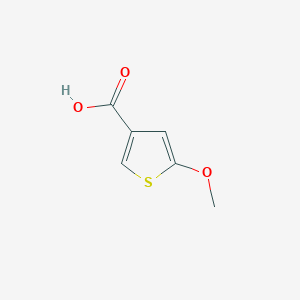
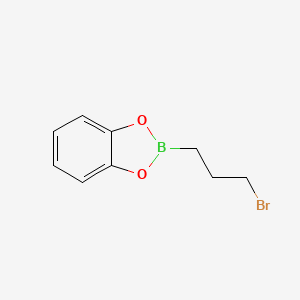
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
